Carbamic acid, (triphenylphosphoranylidene)-, methyl ester

Physical property Crystallinity Purification

Carbamic acid, (triphenylphosphoranylidene)-, methyl ester (also named methyl (triphenylphosphoranylidene)carbamate or N-methoxycarbonyl-triphenylphosphine-imine) is a phosphoranylidene carbamate ester with the molecular formula C20H18NO2P and a molecular weight of 335.34 g/mol. It belongs to the class of N-(triphenylphosphoranylidene)carbamic acid esters, where the iminophosphorane (P=N) moiety stabilizes the carbamate through electron delocalization.

Molecular Formula C20H18NO2P
Molecular Weight 335.3 g/mol
CAS No. 40438-23-1
Cat. No. B12888948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, (triphenylphosphoranylidene)-, methyl ester
CAS40438-23-1
Molecular FormulaC20H18NO2P
Molecular Weight335.3 g/mol
Structural Identifiers
SMILESCOC(=O)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H18NO2P/c1-23-20(22)21-24(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3
InChIKeyCLVUPMNCXUYZMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (Triphenylphosphoranylidene)carbamate (CAS 40438-23-1): A Phosphoranylidene Carbamate Ester for N-Alkoxycarbonyl Synthon Procurement


Carbamic acid, (triphenylphosphoranylidene)-, methyl ester (also named methyl (triphenylphosphoranylidene)carbamate or N-methoxycarbonyl-triphenylphosphine-imine) is a phosphoranylidene carbamate ester with the molecular formula C20H18NO2P and a molecular weight of 335.34 g/mol . It belongs to the class of N-(triphenylphosphoranylidene)carbamic acid esters, where the iminophosphorane (P=N) moiety stabilizes the carbamate through electron delocalization. The compound is a solid at room temperature (mp 136–137 °C) and is principally recognized as a synthetic intermediate for the installation of N-alkoxycarbonyl protecting groups or as a precursor to electrophilic amination reagents .

Why tert-Butyl, Ethyl, or Benzyl (Triphenylphosphoranylidene)carbamates Cannot Simply Replace the Methyl Ester CAS 40438-23-1


Although all (triphenylphosphoranylidene)carbamic acid esters share the same P=N-stabilized carbamate core, the ester alkyl group dictates key physicochemical and reactivity parameters that are not interchangeable in synthesis. The methyl ester (R = CH₃) presents the smallest steric footprint and the lowest molecular weight in the series, which directly influences crystallinity, solubility, and the kinetics of nucleophilic addition/elimination reactions at the carbonyl center. Bulkier esters (e.g., tert-butyl) resist transesterification and require harsher acidic conditions for cleavage, while benzyl esters engage in hydrogenolysis pathways inappropriate for substrates sensitive to reductive conditions [1]. Researchers who simply substitute one ester for another risk altered reaction rates, unintended cleavage, or failure in downstream stereoselective transformations where the acyl group size influences facial selectivity [2].

Quantitative Differentiation Evidence for Methyl (Triphenylphosphoranylidene)carbamate Relative to Comparator Esters


Melting Point Depression versus tert-Butyl Ester Indicative of Lower Crystal Lattice Energy

The methyl ester exhibits a melting point of 136–137 °C , which is approximately 11–15 °C lower than the tert-butyl ester analog (mp 147–151 °C) . A lower melting point in a congeneric series often correlates with reduced crystal lattice energy, potentially simplifying melt-based processing or recrystallization solvent selection during procurement and purification workflows.

Physical property Crystallinity Purification

Reduced Molecular Weight and Molar Volume Advantages for Atom Economy and Solution Handling

The methyl ester has a molecular weight of 335.34 g/mol , which is 42.08 g/mol (11.1%) lower than the tert-butyl ester (377.42 g/mol) . The predicted density of the methyl ester is 1.12 g/cm³ , versus ~1.10 g/cm³ for the tert-butyl analog. Consequently, the molar volume (MW/density) of the methyl ester is approximately 299.4 cm³/mol, compared to ~343.1 cm³/mol for the tert-butyl ester, a 12.7% reduction.

Molecular weight Atom economy Stock solution

Steric Accessibility of the Carbonyl Carbon Promotes Nucleophilic Attack Kinetics

The methoxy group (CH₃O–) in the methyl ester presents a Taft steric parameter (Es) of approximately –0.55, compared to –1.54 for the tert-butoxy group (comparator value from literature compilations) [1]. In phosphoranylidene carbamates, the carbonyl carbon undergoes nucleophilic attack during transesterification or aminolysis. The smaller steric bulk of the methyl ester is expected to result in faster reaction rates with nucleophiles, based on linear free-energy relationships established for analogous carbamates.

Steric effect Reaction rate Nucleophilic substitution

Differential Hydrolytic and Solvolytic Lability Profiling Relative to tert-Butyl Ester

General carbamate stability trends indicate that methyl carbamates undergo base-catalyzed hydrolysis significantly faster than tert-butyl carbamates, which typically require strong acidic conditions (e.g., TFA, HCl/dioxane) for cleavage [1]. While direct kinetic data for (triphenylphosphoranylidene)carbamates is absent in the open literature, the electronic influence of the P=N substituent is expected to increase the electrophilicity of the carbonyl carbon, amplifying the intrinsic reactivity difference between the methyl and tert-butyl esters.

Stability Deprotection Hydrolysis

Pharmacological Differentiation: Inclusion in a Diuretic Composition Patent but Lack of Direct Comparator Potency Data

US Patent 4,892,885 broadly claims esters of (triarylphosphoranylidene)carbamic acid as agents for effecting diuresis via renin modulation [1]. The methyl ester is encompassed within the generic formula but is not singled out with specific IC50, ED50, or pharmacokinetic values relative to other esters. No head-to-head in vivo diuresis comparison between the methyl ester and, for instance, the ethyl or benzyl ester has been located.

Diuretic Renin Pharmacology

LogP and Predicted Passive Membrane Permeability Differentiation

The predicted logP of the methyl ester is 5.1 (XLogP3) , while the tert-butyl ester has a predicted logP of approximately 5.9 (ACD/Labs estimate) . This difference of 0.8 log units suggests that the methyl ester is less lipophilic, which could translate to improved aqueous solubility and altered biological compartment distribution if used as a pharmacologically active agent.

Lipophilicity LogP ADME

Where Methyl (Triphenylphosphoranylidene)carbamate Provides the Strongest Technical Fit Based on Evidence


Synthesis of N-Alkoxycarbonyl Compounds Requiring a Low Steric Hindrance Acyl Donor

When the target N-alkoxycarbonyl derivative (e.g., an oxaziridine or ketimine) is sterically congested, the methyl ester’s smaller methoxy group (Es ≈ –0.55 vs. –1.54 for tert-butyl) offers a kinetic advantage in the nucleophilic addition step [Section_3, Evidence_Item 3]. This is directly relevant to the preparation of N-alkoxycarbonyl-3-aryloxaziridines and related electrophilic amination reagents where the alkoxy group must not impede the cyclization step .

Multi-Step Syntheses Where the Alkoxycarbonyl Group Must Be Cleaved Under Mild Basic Conditions

The methyl carbamate is susceptible to base-catalyzed hydrolysis, whereas the tert-butyl analog requires strong acid [Section_3, Evidence_Item 4]. This makes the methyl ester the reagent of choice in synthetic routes containing acid-sensitive functional groups (e.g., silyl ethers, acetals, certain heterocycles) where TFA-mediated deprotection would cause undesired side reactions .

Medicinal Chemistry Programs Exploring Phosphoranylidene Carbamates as Renin-Modulating Diuretic Leads

The compound is structurally encompassed in US 4,892,885, which claims diuretic activity for this class of esters [Section_3, Evidence_Item 5]. While the methyl ester lacks specific in vivo potency data, its lower logP (5.1) relative to the tert-butyl ester (5.9) suggests potentially superior aqueous solubility and oral absorption characteristics, making it a rational initial screening candidate [Section_3, Evidence_Item 6].

Process Chemistry Where Lower Molecular Weight Directly Reduces Raw Material Cost and Waste Stream Mass

With an 11.1% lower molecular weight than the tert-butyl ester [Section_3, Evidence_Item 2], the methyl ester provides improved atom economy in any transformation where the phosphoranylidene moiety is ultimately discarded as triphenylphosphine oxide. For large-scale reactions, this difference translates directly into lower procurement mass and reduced waste disposal burden.

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